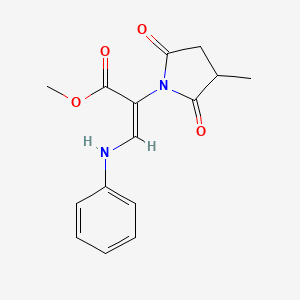
Lglllrhlrhhsnllani
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lglllrhlrhhsnllani involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process typically involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lglllrhlrhhsnllani can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Lglllrhlrhhsnllani has several scientific research applications:
Chemistry: Used as a model peptide for studying metal-peptide interactions, particularly with copper ions.
Biology: Investigated for its role in membrane-associated protein binding and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the development of biosensors and other analytical tools due to its metal-binding properties
Mécanisme D'action
Lglllrhlrhhsnllani exerts its effects primarily through its high affinity for copper ions. The peptide binds to copper ions, potentially influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its metal-binding properties suggest potential roles in redox reactions and metal homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine-rich peptides: These peptides also exhibit high affinity for metal ions and are used in similar research applications.
Other metal-binding peptides: Peptides like metallothioneins that bind to various metal ions.
Uniqueness
Lglllrhlrhhsnllani is unique due to its specific sequence and high affinity for copper ions, making it particularly useful for studying copper-peptide interactions and developing copper-based analytical tools .
Propriétés
Formule moléculaire |
C94H160N32O22 |
|---|---|
Poids moléculaire |
2090.5 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C94H160N32O22/c1-18-52(16)75(92(147)148)126-90(145)70(36-73(97)129)115-76(131)53(17)111-80(135)61(27-47(6)7)116-84(139)65(31-51(14)15)120-89(144)69(35-72(96)128)124-91(146)71(41-127)125-88(143)68(34-56-39-104-44-110-56)123-87(142)67(33-55-38-103-43-109-55)122-79(134)59(22-20-24-106-94(100)101)114-83(138)63(29-49(10)11)119-86(141)66(32-54-37-102-42-108-54)121-78(133)58(21-19-23-105-93(98)99)113-82(137)62(28-48(8)9)118-85(140)64(30-50(12)13)117-81(136)60(26-46(4)5)112-74(130)40-107-77(132)57(95)25-45(2)3/h37-39,42-53,57-71,75,127H,18-36,40-41,95H2,1-17H3,(H2,96,128)(H2,97,129)(H,102,108)(H,103,109)(H,104,110)(H,107,132)(H,111,135)(H,112,130)(H,113,137)(H,114,138)(H,115,131)(H,116,139)(H,117,136)(H,118,140)(H,119,141)(H,120,144)(H,121,133)(H,122,134)(H,123,142)(H,124,146)(H,125,143)(H,126,145)(H,147,148)(H4,98,99,105)(H4,100,101,106)/t52-,53-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
Clé InChI |
UKBVMOLNHHXJAU-RTRNHQGUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)




![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)



![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)




